molecular formula C20H20N2O B14871066 3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B14871066
M. Wt: 304.4 g/mol
InChI Key: XEIXVFGMAIZGKR-UHFFFAOYSA-N
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Description

3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-isobutylbenzaldehyde with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The molecular pathways involved may include the inhibition of prostaglandin synthesis, which reduces inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Isobutylphenyl)-1H-pyrazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-methanol: The reduced form of the aldehyde compound, with different chemical properties.

    3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid:

Uniqueness

3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the pyrazole ring and the aldehyde functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

3-[4-(2-methylpropyl)phenyl]-1-phenylpyrazole-4-carbaldehyde

InChI

InChI=1S/C20H20N2O/c1-15(2)12-16-8-10-17(11-9-16)20-18(14-23)13-22(21-20)19-6-4-3-5-7-19/h3-11,13-15H,12H2,1-2H3

InChI Key

XEIXVFGMAIZGKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3

Origin of Product

United States

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